3-(3-Bromophenyl)butan-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13BrO |
|---|---|
Molecular Weight |
229.11 g/mol |
IUPAC Name |
3-(3-bromophenyl)butan-2-ol |
InChI |
InChI=1S/C10H13BrO/c1-7(8(2)12)9-4-3-5-10(11)6-9/h3-8,12H,1-2H3 |
InChI Key |
ODLAEBXHBNEFIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)butan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction. In this method, 3-bromobenzyl bromide is reacted with butan-2-one in the presence of magnesium to form the Grignard reagent. This intermediate is then hydrolyzed to yield this compound.
Reaction Conditions:
Reagents: 3-bromobenzyl bromide, butan-2-one, magnesium
Solvent: Ether
Temperature: Room temperature
Hydrolysis: Acidic work-up
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form the corresponding phenylbutanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium azide or thiourea in polar solvents.
Major Products
Oxidation: 3-(3-Bromophenyl)butan-2-one
Reduction: 3-Phenylbutan-2-ol
Substitution: 3-(3-Aminophenyl)butan-2-ol or 3-(3-Thiophenyl)butan-2-ol
Scientific Research Applications
3-(3-Bromophenyl)butan-2-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: Used in studies to understand the effects of brominated compounds on biological systems.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)butan-2-ol depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, the bromine atom may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen-Substituted Phenyl Groups
The following compounds share structural similarities with 3-(3-Bromophenyl)butan-2-ol, differing primarily in halogen substitution or additional functional groups:
2-(3-Chloro-4-fluorophenyl)butan-2-ol
- Molecular Formula : C₁₀H₁₂ClFO
- Substituents : 3-chloro, 4-fluoro on phenyl
- No cytotoxic data are reported in the evidence .
3-(3-Fluoro-5-methylphenyl)butan-2-ol
- Molecular Formula : C₁₁H₁₅FO
- Substituents : 3-fluoro, 5-methyl on phenyl
- Key Features : The methyl group enhances lipophilicity, while fluorine’s small size may reduce steric hindrance. This compound’s applications in medicinal chemistry remain unexplored in the evidence .
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on
- Molecular Formula : C₁₆H₁₃BrO₂
- Substituents: 3-bromo on phenyl, p-tolyl on enone
- Key Features : Although a chalcone derivative, its bromophenyl group demonstrates moderate cytotoxicity (IC₅₀ = 422.22 ppm against MCF-7 cells), highlighting bromine’s role in bioactivity .
Impact of Halogen Substitution on Bioactivity
- Bromine vs. Chlorine/Fluorine : Bromine’s larger atomic radius and polarizability may enhance binding to hydrophobic pockets in biological targets, as seen in chalcone derivatives. For example, the bromophenyl chalcone (IC₅₀ = 422.22 ppm) showed lower potency than its chloro/fluoro counterparts, suggesting that electronic effects and side-chain modifications significantly influence activity .
- Methyl Groups : The addition of a methyl group (e.g., in 3-(3-Fluoro-5-methylphenyl)butan-2-ol) could improve metabolic stability but reduce aqueous solubility .
Biological Activity
3-(3-Bromophenyl)butan-2-ol, an organic compound with a molecular formula of C₁₁H₁₃BrO, is notable for its potential biological activities stemming from its unique structural features. This compound consists of a bromophenyl group attached to a butanol backbone, which significantly influences its reactivity and interactions with biological targets. The presence of the hydroxyl group (-OH) and the bromine atom in the para position enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
- Molecular Weight : Approximately 244.1 g/mol
- Functional Groups : Hydroxyl (-OH), Bromine (Br)
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially effective against various pathogens due to its structural features that facilitate interaction with microbial membranes.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which are often attributed to the presence of the bromine substituent that can modulate inflammatory pathways.
- Analgesic Activity : There is potential for analgesic effects, making it a candidate for further exploration in pain management therapies.
The biological activity of this compound is hypothesized to be influenced by its ability to interact with specific proteins and enzymes within biological systems. The bromine atom enhances the compound's binding affinity to various molecular targets, which may lead to novel therapeutic applications.
Interaction Studies
Ongoing research focuses on elucidating the compound's interaction mechanisms with biological targets. Initial findings suggest that the bromine atom plays a crucial role in enhancing these interactions, potentially leading to increased efficacy in pharmacological applications.
Case Study 1: Antimicrobial Activity
A study examining the antimicrobial properties of structurally similar compounds found that halogenated phenols exhibited significant activity against Gram-positive bacteria. While specific data on this compound is limited, it is reasonable to extrapolate that its structural similarity may confer similar properties.
| Compound | Activity Against Gram-positive Bacteria |
|---|---|
| This compound | Potentially active (ongoing research) |
| 4-Bromo phenol | Moderate activity |
| 2-Bromo phenol | High activity |
Case Study 2: Anti-inflammatory Effects
In vitro studies have indicated that compounds with similar structures can inhibit pro-inflammatory cytokines. The specific mechanisms by which this compound exerts such effects are still under investigation.
Synthesis and Production
The synthesis of this compound typically involves several steps, including:
- Starting Materials : Utilization of bromo-substituted phenols and appropriate alkylating agents.
- Reaction Conditions : Reactions are often carried out under controlled conditions using solvents like DMF or acetic acid.
- Purification : Techniques such as chromatography are employed to purify the final product.
Efficient large-scale production may utilize continuous flow reactors to optimize yield and purity during synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-Bromophenyl)butan-2-ol, and how can reaction conditions be optimized for high yield?
- Methodology : The compound can be synthesized via coupling reactions (e.g., Suzuki-Miyaura) using 3-bromophenylboronic acid derivatives. Key parameters include:
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for improved solubility .
- Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling .
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients for isolation .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies protons on the phenyl ring (δ 7.2–7.5 ppm) and hydroxyl group (δ 1.5–2.0 ppm, broad) .
- ¹³C NMR : Confirms quaternary carbons and bromine-substituted aromatic positions .
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of volatile organic compounds .
- Waste disposal : Collect halogenated waste separately for incineration or specialized treatment .
Advanced Research Questions
Q. How does stereochemistry at the C2 hydroxyl group influence reactivity in asymmetric synthesis?
- Chiral resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) to separate enantiomers .
- Catalytic asymmetric synthesis : Enantioselective reduction of ketone precursors with catalysts like Corey-Bakshi-Shibata .
- Impact on bioactivity : Enantiomers may exhibit differential binding to biological targets (e.g., enzymes) .
Q. What computational tools predict the regioselectivity of nucleophilic substitutions on this compound?
- Density Functional Theory (DFT) : Calculates energy barriers for bromine displacement by nucleophiles (e.g., amines, thiols) .
- Molecular docking : Simulates interactions with active sites (e.g., cytochrome P450 enzymes) to predict metabolic pathways .
- Hirshfeld Surface Analysis : Maps intermolecular interactions in crystal structures to guide solid-state reactivity .
Q. How can kinetic studies resolve contradictions in reported reaction mechanisms involving this compound?
- Variable condition analysis : Monitor reaction rates under varying temperatures (Arrhenius plots) and concentrations (pseudo-first-order kinetics) .
- Isotopic labeling : Use ¹⁸O-labeled water to track hydroxyl group participation in hydrolysis .
- In-situ spectroscopy : Employ Raman or UV-Vis to detect transient intermediates .
Q. What strategies validate conflicting biological activity data for this compound derivatives?
- Standardized assays : Reproduce cytotoxicity tests (e.g., MTT assay) under controlled conditions (pH, temperature) .
- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing Br with Cl) to isolate pharmacophoric groups .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
